1-(2-Methoxyphenyl)piperazine
Overview
Description
1-(2-Methoxyphenyl)piperazine is a chemical compound that has garnered significant interest due to its affinity for various serotonin receptors, particularly the 5-HT1A receptor, and its potential applications in the treatment of central nervous system disorders. The compound and its derivatives have been extensively studied for their potential therapeutic effects, including antidepressant-like activity and anticonvulsant properties . The molecule's structure allows for a variety of modifications, leading to numerous analogs with varying affinities and selectivities for different receptor sites .
Synthesis Analysis
The synthesis of 1-(2-Methoxyphenyl)piperazine derivatives involves various chemical reactions and modifications to the core piperazine structure. For instance, derivatives with a terminal heteroaryl or cycloalkyl amide fragment have been prepared, and their affinities for the 5-HT1A receptor were evaluated, showing that certain structural modifications can enhance receptor affinity . Another study synthesized a set of derivatives containing a terminal benzotriazole fragment, which contributed to both 5-HT1A and 5-HT2 receptor affinity . Additionally, the synthesis of novel oxadiazolyl-piperazine derivatives has been reported, with some compounds demonstrating significant anticonvulsant activity .
Molecular Structure Analysis
The molecular structure of 1-(2-Methoxyphenyl)piperazine has been characterized using various spectroscopic techniques. A derivative, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was synthesized and its structure was elucidated by elemental analysis, IR, 1H NMR, and single crystal X-ray diffraction, revealing a non-planar molecule with dihedral angles between the piperazinedione and the aromatic rings . Similarly, the structure of related compounds was confirmed by single crystal X-ray diffraction studies, and DFT calculations were performed to identify reactive sites and understand the electronic properties .
Chemical Reactions Analysis
The chemical reactivity of 1-(2-Methoxyphenyl)piperazine derivatives has been explored through various studies. For example, the influence of electronic distribution within the amide region on receptor affinity was investigated, indicating that electronic factors play a role in the binding affinity of these compounds . Additionally, spectroscopic investigations using DFT approaches have provided insights into the conformational stability, charge density distribution, and site of chemical reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Methoxyphenyl)piperazine derivatives have been extensively studied. Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis have been employed to investigate the vibrational and electronic properties of these compounds . The crystal structure of a related compound was analyzed, revealing intermolecular hydrogen bonds contributing to the crystal packing . Furthermore, the thermal, dielectric, and Hirshfeld surface analysis of a synthesized compound provided additional information on the physico-chemical properties and the nature of intermolecular interactions .
Scientific Research Applications
Radiolabeled Antagonists for Neuroimaging
1-(2-Methoxyphenyl)piperazine, through derivatives such as [18F]p-MPPF, is utilized in the study of the serotonergic neurotransmission with positron emission tomography (PET). This includes its applications in chemistry, radiochemistry, animal data with autoradiography and PET, human data with PET, and studies on toxicity and metabolism (Plenevaux et al., 2000).
Serotonergic Component Analysis
Studies have shown that derivatives of 1-(2-Methoxyphenyl)piperazine, like o-MPP, act as antagonists of dopamine receptors and can facilitate central serotonergic transmission. This is significant in understanding their role in 'antidopamine' actions (Pawłowski, 1983).
Nanoparticle Conjugation for Imaging
Methoxyphenyl piperazine, when conjugated with silver nanoparticles, has been studied for its application as a targeted optical imaging agent. This demonstrates its potential in enhancing imaging techniques at low detection limits (Chaturvedi et al., 2018).
Antagonistic Activity Studies
1-(2-Methoxyphenyl)piperazine derivatives have been explored for their selective antagonistic activities towards 5-HT1A serotonin receptors. These studies are crucial for understanding their pharmacological profiles and potential therapeutic applications (Raghupathi et al., 1991).
Fluorescent Ligands for Receptor Visualization
Derivatives containing 1-(2-Methoxyphenyl)piperazine have been synthesized with fluorescent moieties for visualizing 5-HT1A receptors in cellular studies. This highlights its utility in receptor affinity studies and visualization (Lacivita et al., 2009).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, and serious eye damage/eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Future Directions
properties
IUPAC Name |
1-(2-methoxyphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZLQLYBRIOLFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38869-49-7 (di-hydrochloride) | |
Record name | 1-(2-Methoxyphenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40188871 | |
Record name | 1-(2-Methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)piperazine | |
CAS RN |
35386-24-4 | |
Record name | 1-(2-Methoxyphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35386-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxyphenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035386244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methoxyphenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-METHOXYPHENYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81NJO1330A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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